(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL
Description
(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL is a cyclohexenol derivative characterized by a methoxy-substituted isopropyl group at position 4 and a methyl group at position 1 of the cyclohexene ring. Its molecular formula is C₁₁H₂₀O₂ (inferred from analogs in ), with stereochemistry critical to its physicochemical and biological properties. The compound is synthesized via reaction masses involving stereospecific intermediates (e.g., reaction with (4R)-4-isopropenyl-1-methylcyclohexene) . Its methoxy group enhances polarity compared to hydroxylated analogs, influencing solubility and receptor interactions.
Properties
CAS No. |
476621-81-5 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(1R,4R)-4-(2-methoxypropan-2-yl)-1-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C11H20O2/c1-10(2,13-4)9-5-7-11(3,12)8-6-9/h5,7,9,12H,6,8H2,1-4H3/t9-,11-/m0/s1 |
InChI Key |
KKVQQTRCMASOFD-ONGXEEELSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H](C=C1)C(C)(C)OC)O |
Canonical SMILES |
CC1(CCC(C=C1)C(C)(C)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexene derivative.
Substitution Reaction: A methoxypropan-2-yl group is introduced via a substitution reaction, often using a strong base and an appropriate alkylating agent.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired (1R,4R) enantiomer.
Industrial Production Methods
In an industrial setting, the production of (1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the substitution reactions under controlled conditions.
Catalysts: Employing specific catalysts to enhance the reaction efficiency and selectivity.
Purification: Implementing advanced purification techniques such as chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Acid-Catalyzed Dehydration and Ether Formation
(1R,4R)-4-(2-methoxypropan-2-yl)-1-methylcyclohex-2-en-1-ol undergoes acid-catalyzed dehydration to form substituted cyclohexene ethers. In the presence of H<sub>2</sub>SO<sub>4</sub> and alcohols (e.g., ethanol or isopropanol), the hydroxyl group is replaced by alkoxy groups via nucleophilic substitution .
Reaction Example:
Key Products and Analytical Data :
| Product Name | Molecular Formula | Yield | <sup>1</sup>H NMR (δ, ppm) | IR (ν, cm<sup>-1</sup>) |
|---|---|---|---|---|
| 4-(2-Ethoxypropan-2-yl)-1-methylcyclohex-1-ene | C<sub>12</sub>H<sub>22</sub>O | 58% | 1.09 (s, 6H), 1.14 (t, 3H), 5.38 (br s, 1H) | 2972, 1631, 1159 |
| 4-(2-Isopropoxypropan-2-yl)-1-methylcyclohex-1-ene | C<sub>13</sub>H<sub>24</sub>O | 46% | 1.10 (s, 6H), 1.12 (s, 6H), 5.39 (s, 1H) | 2961, 1664, 1078 |
Mechanism:
-
Protonation of the hydroxyl group followed by carbocation formation.
-
Nucleophilic attack by alcohol generates ether derivatives.
Thermal Dehydration to Alkene Derivatives
Under thermal conditions, the compound eliminates water to form 4-(2-methoxypropan-2-yl)-1-methylcyclohex-1-ene (C<sub>11</sub>H<sub>20</sub>O). This reaction is confirmed by GC-MS and NMR analyses .
Key Data:
Stereochemical Stability and Isomerization
The (1R,4R)-configuration remains stable under mild conditions but may undergo epimerization under strong acidic or basic conditions. For example, treatment with HCl in ethanol yields diastereomeric mixtures, as confirmed by chiral GC analysis .
Comparison with Structural Analogues
Scientific Research Applications
(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways: It can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers and Positional Analogs
(1S,4R)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol ()
- Structure : Differs by replacing the methoxy group with a hydroxyl at the 4-position.
- Molecular Formula : C₁₀H₁₈O₂ (MW: 170.25).
- Stereochemistry : (1S,4R) configuration vs. (1R,4R) in the target compound.
- Stereochemical differences may affect binding to chiral receptors or enzymes .
(1R,4S)-1-Methyl-4-(1-methylethenyl)cyclohex-2-en-1-ol ()
- Structure : Features a methylethenyl group (CH₂=C(CH₃)) at position 4 instead of methoxypropan-2-yl.
- Molecular Formula : C₁₀H₁₆O (MW: 152.23).
- Impact : The unsaturated methylethenyl group introduces greater lipophilicity, reducing solubility in polar solvents. This structural variation could enhance interactions with hydrophobic binding pockets in biological systems .
Functional Group Variants
2-[(1R)-4-Methylcyclohex-3-en-1-yl]propan-2-ol ()
- Structure: Cyclohex-3-ene ring with a methyl group at position 4 and an isopropanol group at position 1.
- Molecular Formula : C₁₀H₁₈O (MW: 154.25).
- Impact: The absence of a methoxy group and the shifted double bond (cyclohex-3-ene vs.
Zingiberenol Isomers ()
- Structure : (1RS,4RS,1′S)-4-(1′,5′-dimethylhex-4′-enyl)-1-methylcyclohex-2-en-1-ol.
- Molecular Formula : C₁₅H₂₆O (MW: 222.37).
- Impact : The extended dimethylhexenyl chain increases lipophilicity, making these compounds effective as insect pheromones. In contrast, the methoxypropan-2-yl group in the target compound balances polarity, suggesting divergent biological roles (e.g., synthetic intermediates vs. semiochemicals) .
Biological Activity
(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL, also known as (1R,4R)-p-Mentha-2,8-dien-1-ol, is a bicyclic compound with notable biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory, antioxidant, and potential anticancer effects based on diverse research findings.
- Molecular Formula : C11H20O2
- Molecular Weight : 184.275 g/mol
- CAS Number : 476621-81-5
Anti-inflammatory Activity
Research indicates that (1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages. The compound also reduced the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner. Mechanistically, it was found to inhibit the NF-kB signaling pathway, which is crucial for the inflammatory response .
Antioxidant Activity
The compound's antioxidant potential has been assessed through various assays measuring its ability to scavenge free radicals. In vitro studies have shown that it effectively reduces oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS). This activity suggests a protective role against oxidative damage in biological systems .
Anticancer Potential
Preliminary studies suggest that (1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL may have anticancer properties. In vitro assays indicated that it could inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's interaction with tubulin and its ability to disrupt microtubule dynamics were highlighted as potential mechanisms of action .
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Anti-inflammatory Effects | Inhibition of NO production and COX-2 expression | LPS-stimulated RAW 264.7 cells |
| Antioxidant Activity | Reduction of oxidative stress markers | DPPH and ABTS radical scavenging assays |
| Anticancer Activity | Induction of apoptosis in cancer cells | Cell viability assays and flow cytometry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
